Isofetamid

Description

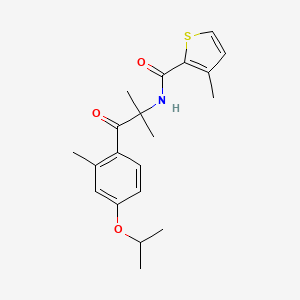

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO3S/c1-12(2)24-15-7-8-16(14(4)11-15)18(22)20(5,6)21-19(23)17-13(3)9-10-25-17/h7-12H,1-6H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKZDPFZIZQROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)NC(C)(C)C(=O)C2=C(C=C(C=C2)OC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50893848 | |

| Record name | Isofetamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875915-78-9 | |

| Record name | Isofetamid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=875915-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isofetamid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0875915789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isofetamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50893848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-N-[2-methyl-1-(2-methyl-4-propan-2-yloxyphenyl)-1-oxopropan-2-yl]thiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOFETAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95499Z1H0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isofetamid on Fungal Respiration

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isofetamid is a novel succinate dehydrogenase inhibitor (SDHI) fungicide, classified under FRAC Code 7, with a unique chemical structure belonging to the phenyl-oxo-ethyl thiophene amide group.[1][2] This structural distinction confers high efficacy against a broad spectrum of Ascomycete fungi, including strains that have developed resistance to other SDHI fungicides.[1][2] Its primary mode of action is the targeted inhibition of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain. This disruption of the electron transport chain leads to a cessation of ATP synthesis and vital metabolic functions, ultimately resulting in fungal cell death.[1][3][4] This document provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the pertinent biochemical pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)

This compound's fungicidal activity stems from its specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[1][3][4]

The SDH enzyme is a heterotetrameric protein complex composed of four subunits (SdhA, SdhB, SdhC, and SdhD).[5][6][7]

-

SdhA and SdhB: These two subunits form the catalytic core. SdhA contains the binding site for succinate and a covalently bound flavin adenine dinucleotide (FAD) cofactor. SdhB contains three iron-sulfur clusters that are essential for electron transfer.

-

SdhC and SdhD: These are transmembrane subunits that anchor the complex to the inner mitochondrial membrane and form the ubiquinone (Coenzyme Q) binding pocket.

This compound acts by binding to the ubiquinone binding site within Complex II, thereby blocking the transfer of electrons from succinate to ubiquinone.[8] This blockage has two major consequences for the fungal cell:

-

Inhibition of ATP Synthesis: The electron transport chain is the primary mechanism for generating the proton gradient necessary for ATP synthesis through oxidative phosphorylation. By halting electron flow at Complex II, this compound effectively cripples the cell's energy production.[1][9]

-

Disruption of Metabolic Pathways: The TCA cycle is a central hub for cellular metabolism, providing precursors for the synthesis of amino acids, lipids, and other essential molecules. The inhibition of SDH leads to an accumulation of succinate and a depletion of downstream metabolites, thereby disrupting these vital biosynthetic pathways.[1][9]

The unique molecular flexibility of this compound's phenyl-oxo-ethyl thiophene amide structure is thought to be responsible for its ability to bind effectively to the SDH enzyme, even in fungal isolates with mutations in the SdhB subunit (e.g., H272R and H272Y) that confer resistance to other SDHI fungicides.[1][2]

Quantitative Data: Efficacy of this compound

The efficacy of this compound has been quantified against a variety of fungal pathogens, demonstrating its potent inhibitory activity.

Table 1: In Vitro Efficacy of this compound Against Various Fungal Pathogens

| Fungal Species | Assay Type | EC50 / IC50 (µg/mL) | Reference |

| Botrytis cinerea | Mycelial Growth | 0.006 | [2] |

| Botrytis cinerea | Conidial Germination | 0.4 | [2] |

| Botrytis cinerea | Germ Tube Elongation | 0.02 | [2] |

| Botrytis cinerea | Appressorium Formation | 0.04 | [2] |

| Various Ascomycetes | Mycelial Growth | <1 | [1] |

| Various Basidiomycetes | Mycelial Growth | >50 | [1] |

| Various Oomycetes | Mycelial Growth | >50 | [1] |

| Botrytis cinerea (Wild Type) | Mycelial Growth | 0.098 | [3][10] |

| Botrytis cinerea (N230I mutation) | Mycelial Growth | 3.04 | [3][10] |

| Botrytis cinerea (P225F mutation) | Mycelial Growth | >500 | [3][10] |

| Botrytis cinerea Mitochondria | Succinate-cytochrome c oxidoreductase activity | 0.0010 | [11] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Mycelial Growth Inhibition Assay

This assay determines the concentration of a fungicide required to inhibit the growth of a fungal mycelium by 50% (EC50).

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Sterile Petri dishes (90 mm)

-

Fungal cultures of interest

-

This compound stock solution (e.g., 400 g/L suspension concentrate)

-

Sterile distilled water

-

Sterile cork borer (4 mm diameter)

-

Incubator

Procedure:

-

Prepare a dilution series of this compound in molten PDA to achieve the desired final concentrations. A solvent control (without this compound) should also be prepared.

-

Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut mycelial plugs from the actively growing edge of a 3-5 day old fungal culture.[12]

-

Place a single mycelial plug in the center of each Petri dish.

-

Incubate the plates at a suitable temperature for the test fungus (e.g., 20-28°C) in the dark.[12][13]

-

After a defined incubation period (e.g., 2-14 days), measure the diameter of the fungal colony in two perpendicular directions.[1][14]

-

Calculate the percentage inhibition of mycelial growth for each concentration using the following formula:

-

Inhibition (%) = [(Diameter of control colony - Diameter of treated colony) / Diameter of control colony] x 100

-

-

The EC50 value is then determined by plotting the percentage inhibition against the logarithm of the this compound concentration and performing a regression analysis.

Succinate-Cytochrome c Oxidoreductase (Complex II + III) Activity Assay

This assay measures the enzymatic activity of Complexes II and III of the mitochondrial electron transport chain.

Materials:

-

Isolated fungal mitochondria

-

Potassium phosphate buffer (e.g., 50 mM, pH 7.6)

-

Succinate solution (e.g., 20 mM)

-

Decylubiquinone (electron acceptor)

-

2,6-dichlorophenolindophenol (DCPIP) (e.g., 0.05 mM)

-

Sodium azide (NaN3) (e.g., 3 mM) to inhibit Complex IV

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Isolate mitochondria from the fungal species of interest using standard cell fractionation techniques.

-

Prepare a reaction mixture containing potassium phosphate buffer, succinate, EDTA, DCPIP, and decylubiquinone.[15]

-

Add the desired concentrations of this compound to the reaction mixture. A control with no inhibitor should also be prepared.

-

Initiate the reaction by adding the isolated mitochondria.

-

Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

The rate of the reaction is proportional to the succinate-cytochrome c oxidoreductase activity.

-

Calculate the percentage inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway: Mitochondrial Electron Transport Chain

Caption: Mitochondrial electron transport chain and the inhibitory action of this compound on Complex II.

Experimental Workflow: Characterizing this compound's Mechanism of Action

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Conclusion

This compound represents a significant advancement in the management of fungal diseases, particularly those caused by Ascomycetes. Its unique chemical structure and resulting molecular flexibility allow for potent inhibition of the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain. This targeted action disrupts cellular energy production and essential metabolic pathways, leading to effective fungal control. Notably, this compound maintains its efficacy against many fungal isolates that have developed resistance to other SDHI fungicides, making it a valuable tool for resistance management strategies in modern agriculture. The data and protocols presented in this guide provide a detailed technical foundation for understanding and further investigating the fungicidal properties of this compound.

References

- 1. Advantageous properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. An evolving view of complex II—noncanonical complexes, megacomplexes, respiration, signaling, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss of the SdhB, but Not the SdhA, Subunit of Complex II Triggers Reactive Oxygen Species-Dependent Hypoxia-Inducible Factor Activation and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bioassay-Guided Isolation of Broad-Spectrum Fungicidal Active Compound from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Studies on Inhibition of Respiratory Cytochrome bc1 Complex by the Fungicide Pyrimorph Suggest a Novel Inhibitory Mechanism | PLOS One [journals.plos.org]

Isofetamid: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofetamid is a novel fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC code 7.[1][2] Developed by Ishihara Sangyo Kaisha, Ltd., it represents a significant advancement in the management of fungal pathogens, particularly those that have developed resistance to other SDHI fungicides.[1][3] Its unique phenyl-oxo-ethyl thiophene amide chemical structure provides a flexible molecular configuration, allowing it to effectively bind to the target enzyme even in resistant fungal isolates.[1] This document provides a comprehensive overview of the chemical properties, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound is chemically identified as N-[1,1-dimethyl-2-[2-methyl-4-(1-methylethoxy)phenyl]-2-oxoethyl]-3-methyl-2-thiophenecarboxamide.[4][5] It is an aromatic amide derived from the formal condensation of the carboxy group of 3-methylthiophene-2-carboxylic acid with the amino group of 2-amino-1-(4-isopropoxy-2-methylphenyl)-2-methylpropan-1-one.[5][6]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C20H25NO3S | [5][7] |

| Molecular Weight | 359.48 g/mol | [5][7] |

| Appearance | White crystalline powder | [7] |

| Melting Point | 103.5 – 105.0 °C | [7] |

| Vapour Pressure | 4.2 × 10-7 Pa at 25 °C | [7] |

| Octanol/Water Partition Coefficient (log Pow) | 2.5 | [7] |

| CAS Registry Number | 875915-78-9 | [5][7] |

Synthesis of this compound

The synthesis of this compound originates from m-cresol.[3] The process involves a multi-step chemical reaction to form the phenethylamine moiety, which is then amidated to yield the final product.[3]

The key steps in the synthesis are:

-

Friedel-Crafts Acylation of m-cresol.[3]

-

Etherification of the resulting phenol function.[3]

-

α-ketobromination .[3]

-

Bromo-azido exchange .[3]

-

Azide reduction to form the this compound amine intermediate.[3]

-

Amidation of the amine intermediate with 3-methylthiophene-2-carbonylchloride to produce this compound.[3]

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. Advantageous properties of a new fungicide, this compound [jstage.jst.go.jp]

- 3. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. This compound | C20H25NO3S | CID 71657865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 875915-78-9 [chemicalbook.com]

- 7. fao.org [fao.org]

Isofetamid's Fungicidal Spectrum Against Ascomycetes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofetamid is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC (Fungicide Resistance Action Committee) Code 7.[1][2] Developed by Ishihara Sangyo Kaisha, Ltd., this compound has demonstrated high efficacy against a wide range of fungal pathogens, particularly those within the phylum Ascomycota.[1][3] Its unique chemical structure, a phenyl-oxo-ethyl thiophene amide, confers effectiveness against fungal isolates that have developed resistance to other SDHI fungicides.[1] This technical guide provides an in-depth overview of this compound's fungicidal spectrum against Ascomycetes, detailing its mechanism of action, efficacy data, and relevant experimental protocols.

Mechanism of Action

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[1][2][4] This enzyme is a critical component of two essential metabolic pathways in fungi:

-

Cellular Respiration: The SDH enzyme is a key component of the electron transport chain, which is responsible for the production of ATP, the primary energy currency of the cell.

-

Tricarboxylic Acid (TCA) Cycle: The SDH enzyme catalyzes the oxidation of succinate to fumarate in the TCA cycle, a central pathway for the synthesis of amino acids, lipids, and fatty acids.

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound disrupts the electron transport chain, thereby inhibiting ATP production and interfering with the synthesis of essential cellular components.[5][6] This dual impact on fungal metabolism leads to the cessation of growth and, ultimately, cell death. This compound's flexible molecular structure is hypothesized to allow it to bind effectively even to mutated SDH enzymes that confer resistance to other, more rigid SDHI fungicides.[1]

Caption: Mechanism of action of this compound in Ascomycetes.

Quantitative Efficacy Data

The fungicidal activity of this compound has been quantified against a broad range of Ascomycetes. The following tables summarize the effective concentration required to inhibit 50% of mycelial growth (EC₅₀) for various fungal species.

Table 1: In Vitro Mycelial Growth Inhibition of Various Ascomycetes by this compound

| Fungal Species | Common Disease | EC₅₀ (µg/mL) | Reference |

| Alternaria alternata (apple pathotype) | Alternaria leaf blotch | 0.99 | [3] |

| Alternaria alternata (Japanese pear pathotype) | Alternaria leaf spot | 0.99 | [3] |

| Alternaria brassicicola | Black spot of crucifers | 0.51 | [3] |

| Alternaria solani | Early blight of potato and tomato | 0.02 | [3] |

| Botrytis allii | Neck rot of onion | 0.22 | [3] |

| Botrytis cinerea | Gray mold | 0.10 | [3] |

| Botrytis squamosa | Leaf blight of onion | 0.74 | [3] |

| Botrytis tulipae | Tulip fire | 0.36 | [3] |

| Claviceps virens | False smut of rice | 0.12 | [3] |

| Cochliobolus miyabeanus | Brown spot of rice | 0.79 | [3] |

| Corynespora cassiicola | Target spot | 0.35 | [3] |

| Monilinia mali | Apple blossom blight | 0.19 | [3] |

| Mycosphaerella melonis | Gummy stem blight | 0.65 | [3] |

| Mycovellosiella nattrassii | Leaf mold | 0.66 | [3] |

| Phoma lingam | Blackleg of crucifers | 0.07 | [3] |

| Pyrenophora graminea | Barley stripe | 0.26 | [3] |

| Rhynchosporium secalis | Scald of barley and rye | 0.91 | [3] |

| Sclerotinia minor | Sclerotinia rot | 0.03 | [3] |

| Sclerotinia sclerotiorum | White mold | 0.01 | [3] |

| Sclerotinia trifoliorum | Clover rot | 0.01 | [3] |

| Septoria nodorum | Glume blotch of wheat | 0.47 | [3] |

| Sphaerulina oryzina | Narrow brown leaf spot of rice | 0.45 | [3] |

| Stromatinia cepivora | White rot of onion | 0.01 | [3] |

| Trichoderma sp. | - | 0.41 | [3] |

| Venturia inaequalis | Apple scab | 0.79 | [3] |

Table 2: Efficacy of this compound Against Various Stages of Botrytis cinerea Infection

| Infection Stage | EC₅₀ (µg/mL) | Reference |

| Conidial Germination | 0.4 | [3] |

| Germ Tube Elongation | 0.02 | [3] |

| Appressorium Formation | 0.04 | [3] |

| Mycelial Growth | 0.006 | [3] |

Table 3: Preventive Efficacy of this compound Against Various Cucumber Diseases in Pot Tests

| Disease | Pathogen | This compound Concentration (µg/mL) for >90% Control | Reference |

| Gray Mold | Botrytis cinerea | 33.3 | [7] |

| Powdery Mildew | Podosphaera xanthii | 8.3 | [7] |

| Corynespora Leaf Spot | Corynespora cassiicola | 33.3 | [7] |

| Stem Rot | Sclerotinia sclerotiorum | 8.3 | [7] |

Experimental Protocols

Antifungal Spectrum Assay (Mycelial Growth Inhibition)

This protocol is used to determine the in vitro efficacy of this compound against a range of fungal pathogens.

a. Fungal Cultures:

-

Thirty plant pathogenic fungi are maintained on potato sucrose agar (PSA) medium at 20°C in the dark.[3]

b. Preparation of Fungicide-Amended Media:

-

A stock solution of this compound suspension concentrate (SC) (400 g/L) is prepared.[3]

-

Serial dilutions of this compound are made and added to molten PSA medium to achieve a range of final concentrations.

c. Inoculation and Incubation:

-

Mycelial discs (4 mm in diameter) are taken from the actively growing margin of a fungal colony on PSA.[3]

-

A single mycelial disc is placed at the center of each petri dish containing the fungicide-amended or control (no fungicide) PSA medium.[3]

-

The plates are incubated at 20°C for a period of 2 to 14 days, depending on the growth rate of the fungus.[3]

d. Data Analysis:

-

The radial mycelial growth is measured in two perpendicular directions.

-

The percentage of growth inhibition is calculated relative to the control.

-

The EC₅₀ value is determined by probit analysis of the dose-response data.

Caption: Experimental workflow for mycelial growth inhibition assay.

Inhibitory Activity Against Infection Processes of Botrytis cinerea

This protocol assesses the effect of this compound on different stages of the fungal infection cycle.

a. Conidial Germination Assay:

-

Conidia of B. cinerea are harvested from sporulating cultures.

-

A conidial suspension is prepared in a suitable buffer.

-

The suspension is mixed with various concentrations of this compound.

-

Aliquots of the mixture are placed on a glass slide or in a microtiter plate and incubated under conditions conducive to germination.

-

The percentage of germinated conidia is determined microscopically after a set incubation period.

b. Germ Tube Elongation Assay:

-

This assay follows a similar procedure to the conidial germination assay.

-

After incubation, the length of the germ tubes is measured using an ocular micrometer.

-

The percentage of inhibition of germ tube elongation is calculated relative to the control.

c. Appressorium Formation Assay:

-

Conidial suspensions with different concentrations of this compound are incubated on a suitable surface that induces appressorium formation (e.g., onion epidermal strips).

-

The percentage of germinated conidia that have formed appressoria is determined microscopically.

Pot Tests for Preventive Efficacy

This protocol evaluates the protective activity of this compound against fungal diseases on host plants.

a. Plant Material and Fungal Inoculum:

-

Cucumber seedlings (e.g., cv. Sagami hanjiro) are used for gray mold, powdery mildew, and stem rot tests.[7]

-

Cucumber seedlings (e.g., cv. Natsusuzumi) are used for Corynespora leaf spot tests.[7]

-

Cultures of Botrytis cinerea, Sclerotinia sclerotiorum, and Corynespora cassiicola are maintained on PSA medium at 20°C.[7]

-

Podosphaera xanthii is maintained on cucumber plants at 20°C.[7]

b. Fungicide Application and Inoculation:

-

An this compound suspension concentrate (SC) (400 g/L) is diluted to various concentrations.[7]

-

Cucumber seedlings are sprayed on the adaxial surface of their leaves with the test solutions using a handgun sprayer.[7]

-

After the solutions have dried, the seedlings are inoculated with a spore suspension of the respective pathogen.[7]

c. Incubation and Disease Assessment:

-

The inoculated plants are maintained in a controlled environment with conditions favorable for disease development.

-

Disease severity is assessed after a specific incubation period by measuring lesion diameters or the percentage of leaf area infected.

-

The control value (percentage of disease control) is calculated based on the disease severity in the treated plants compared to the untreated control.

Conclusion

This compound exhibits a potent and broad fungicidal spectrum against a wide array of economically important Ascomycete pathogens. Its unique mode of action as a flexible SDHI provides a valuable tool for disease management, particularly in situations where resistance to other fungicides is a concern. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of mycology and fungicide development. Further research into the molecular interactions between this compound and the SDH enzyme in various Ascomycetes will continue to enhance our understanding of its efficacy and inform resistance management strategies.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. fao.org [fao.org]

- 3. Advantageous properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advantageous properties of a new fungicide, this compound [jstage.jst.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological properties of this compound, a new SDHI fungicide - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Isofetamid: A Technical Guide to a Novel SDHI Fungicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isofetamid, a novel succinate dehydrogenase inhibitor (SDHI) fungicide developed by Ishihara Sangyo Kaisha, Ltd., represents a significant advancement in the management of fungal diseases.[1] Classified under FRAC code 7, it exhibits a unique chemical structure—a phenyl-oxo-ethyl thiophene amide—that confers high efficacy against a broad spectrum of ascomycete fungi, including strains resistant to other SDHI fungicides.[2][3] This technical guide provides an in-depth overview of the discovery, development, mode of action, and biological properties of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Discovery and Development

The development of this compound (code name: IKF-5411) stemmed from a lead optimization program aimed at enhancing the weak nematicidal activity of a parent compound.[1] This research led to the synthesis of a series of compounds, ultimately identifying this compound as a potent fungicide.[1] First registered in Canada in 2014 and subsequently introduced to the global market, this compound is now a key tool for controlling diseases such as gray mold, white mold, and powdery mildew in various crops.[1][3]

Chemical Synthesis

The synthesis of this compound originates from m-cresol. The process involves a multi-step synthesis of the phenethylamine moiety, which is then amidated with 3-methylthiophene-2-carbonylchloride to yield the final product.[4]

Physicochemical and Toxicological Profile

A comprehensive understanding of the physical, chemical, and toxicological properties of a fungicide is paramount for its safe and effective use. The following tables summarize key quantitative data for this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide | [2] |

| CAS Registry No. | 875915-78-9 | [5] |

| Molecular Formula | C20H25NO3S | [2] |

| Molecular Weight | 359.48 g/mol | [2] |

| Physical State | White solid (powder) | [2] |

| Melting Point | 103.5 – 105.0 °C | [5] |

| Vapor Pressure | 4.2 x 10⁻⁷ Pa (25°C) | [2] |

| Water Solubility | 5.33 mg/L (20°C) | [2] |

| Octanol-Water Partition Coefficient (log Kow) | 2.5 | [1] |

Toxicological Data

| Parameter | Value | Species | Reference |

| Acute Oral LD50 | > 2,000 mg/kg | Rat | [6] |

| Acute Dermal LD50 | > 5,000 mg/kg | Rabbit | [4] |

| Acute Inhalation LC50 | > 2.05 mg/L (4h) | Rat | [4] |

| Skin Irritation | Non-irritating | [6] | |

| Eye Irritation | Minimally irritating | [4] | |

| Dermal Sensitization | Not a sensitizer | [6] |

Ecotoxicological Data

| Parameter | Value | Species | Reference |

| Fish LC50 (96h) | 2.27 mg/L | Rainbow Trout | [4] |

| Daphnia magna EC50 (48h) | > 4.82 mg/L | [2] | |

| Avian Acute Oral LD50 | > 2,000 mg/kg | Bobwhite Quail | [4] |

Mode of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), also known as Complex II, a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[2][3] By binding to the ubiquinone-binding site of the SDH enzyme, this compound disrupts cellular respiration, leading to a cessation of ATP production and ultimately fungal cell death.[4]

Caption: Mechanism of action of this compound on the mitochondrial respiratory chain.

The unique flexible molecular structure of this compound allows it to effectively bind to the SDH enzyme, even in fungal strains that have developed resistance to other SDHI fungicides through mutations in the SdhB subunit (e.g., H272R and H272Y).[2][4]

Biological Efficacy

This compound demonstrates a broad spectrum of activity, particularly against ascomycete fungi.[2] It inhibits various stages of the fungal life cycle, including conidial germination, germ tube elongation, appressorium formation, and mycelial growth.[3]

In Vitro Efficacy against Botrytis cinerea

| Infection Process | EC50 (µg/mL) | Reference |

| Conidial Germination | 0.4 | [7] |

| Germ Tube Elongation | 0.02 | [7] |

| Appressorium Formation | 0.04 | [7] |

| Mycelial Growth | 0.006 | [7] |

Preventive and Curative Activity

Greenhouse pot tests have demonstrated the high preventive and curative efficacy of this compound against various cucumber diseases.

| Disease | Activity | Control Value (%) at 62.5 µg/mL | Reference |

| Cucumber Gray Mold | Preventive | > 90 | [8] |

| Cucumber Gray Mold | Curative (Lesion Development) | > 70 | [9] |

| Cucumber Gray Mold | Curative (Sporulation) | > 90 | [9] |

Experimental Protocols

The following sections outline the general methodologies employed in the evaluation of this compound's fungicidal properties.

Antifungal Spectrum Assay (Mycelial Growth Inhibition)

This assay is performed to determine the range of fungal species susceptible to this compound.

-

Media Preparation: Potato sucrose agar (PSA) medium is prepared and autoclaved.[7]

-

Incorporation of Fungicide: Technical-grade this compound, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the molten PSA at various concentrations.[10]

-

Inoculation: Mycelial plugs (typically 4-5 mm in diameter) are taken from the actively growing edge of a fungal culture and placed in the center of the fungicide-amended and control PSA plates.[7][11]

-

Incubation: Plates are incubated at a controlled temperature (e.g., 20-28°C) in the dark.[7][11]

-

Data Collection: The radial growth of the fungal colony is measured at specified time intervals.[7]

-

Analysis: The percentage of mycelial growth inhibition is calculated relative to the growth on control plates. The EC50 value (the concentration that inhibits growth by 50%) is then determined.[10]

Caption: Workflow for the mycelial growth inhibition assay.

Succinate Dehydrogenase (SDH) Activity Assay

This biochemical assay confirms the specific inhibitory effect of this compound on its target enzyme.

-

Mitochondria Isolation: Fungal mycelia are harvested, and mitochondria are isolated through differential centrifugation.[10]

-

Reaction Mixture: A reaction buffer containing a succinate substrate and a tetrazolium salt (e.g., nitroblue tetrazolium - NBT) as a redox indicator is prepared.[12]

-

Enzyme Reaction: The isolated mitochondria are added to the reaction mixture with and without various concentrations of this compound.[12]

-

Incubation: The reaction is incubated at a specific temperature for a set period.

-

Measurement: The activity of SDH is determined by measuring the formation of formazan (a colored product resulting from the reduction of the tetrazolium salt) spectrophotometrically.[12]

-

Analysis: The inhibitory effect of this compound is quantified by comparing the enzyme activity in the treated samples to the untreated control.

Caption: Workflow for the succinate dehydrogenase (SDH) activity assay.

Conclusion

This compound is a highly effective, broad-spectrum SDHI fungicide with a unique molecular structure that provides a valuable tool for managing fungal diseases, including those caused by resistant strains. Its favorable toxicological and ecotoxicological profile, combined with its robust biological activity, makes it an important component of integrated pest management programs worldwide. Further research into its application and resistance management will continue to be crucial for its long-term success.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 4. assets.greenbook.net [assets.greenbook.net]

- 5. fao.org [fao.org]

- 6. summitagro-usa.com [summitagro-usa.com]

- 7. Advantageous properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2023082149A1 - Process and intermediates for preparation of this compound - Google Patents [patents.google.com]

- 9. This compound (Ref: IKF-5411) [sitem.herts.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. First report of antifungal activity conferred by non‐conventional peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

The Environmental Journey of Isofetamid: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Isofetamid, a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, plays a crucial role in managing fungal pathogens in various agricultural settings.[1][2] Understanding its environmental fate and degradation is paramount for assessing its ecological impact and ensuring its safe and effective use. This technical guide provides an in-depth analysis of the abiotic and biotic degradation pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Abiotic Degradation: The Influence of Light and Water

This compound's stability is significantly influenced by environmental factors such as sunlight and water. While it is stable to hydrolysis across a range of pH values, it is susceptible to rapid degradation by photolysis in aqueous environments.

Hydrolysis

Studies have demonstrated that this compound is hydrolytically stable. In sterile aqueous buffer solutions at pH 4, 7, and 9, no significant degradation of this compound was observed.[3]

Experimental Protocol: Hydrolytic Stability

A study on the hydrolytic stability of [14C]-isofetamid was conducted in sterile aqueous buffered solutions at pH 4, 7, and 9, incubated at 50°C for 5 days.[1] The concentration of this compound and any potential degradation products were analyzed at various time points.

Diagram: Hydrolysis Experimental Workflow

References

Isofetamid's impact on beneficial insects and mites

An In-depth Technical Guide to the Impact of Isofetamid on Beneficial Insects and Mites

Introduction

This compound is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, categorized under FRAC (Fungicide Resistance Action Committee) Code 7.[1] Developed by Ishihara Sangyo Kaisha, Ltd., it represents a novel chemical group, the phenyl-oxo-ethyl thiophene amides.[1] this compound is utilized for the preventative and curative control of a wide range of fungal diseases, particularly those caused by Ascomycetes like Botrytis spp. and Sclerotinia spp., in crops such as fruits, vegetables, and ornamentals.[1] A key attribute highlighted in its development is its high degree of safety for non-target organisms, positioning it as a valuable tool for Integrated Pest Management (IPM) programs.[1] This guide provides a technical overview of this compound's mechanism of action, its documented effects on beneficial arthropods, and the standardized experimental protocols used to evaluate these impacts.

Mechanism of Action and Selectivity

This compound's fungicidal activity stems from its ability to disrupt cellular respiration in target fungi. It specifically inhibits the enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component of the mitochondrial electron transport chain (ETC) and the Krebs cycle.[1] By binding to the ubiquinone-binding site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate. This inhibition halts the flow of electrons to Complex III, thereby impairing the production of ATP, the primary energy currency of the cell.[1]

This targeted mode of action is highly selective. While potent against the SDH enzyme in susceptible fungi, this compound shows markedly less activity against the corresponding enzymes in oomycetes, plants, and mammals, which accounts for its low toxicity to non-target organisms at the site of action.[2]

Ecotoxicological Impact on Beneficial Arthropods

Regulatory assessments and manufacturer data suggest that this compound has a low risk profile for most beneficial terrestrial invertebrates when used according to label directions. However, a comprehensive review of publicly available, peer-reviewed literature reveals that quantitative data is limited for many key species.

Acute Toxicity Data

Acute toxicity is typically measured as the Lethal Dose (LD50) or Lethal Rate (LR50) that causes 50% mortality in a test population over a defined period (e.g., 48 or 72 hours). The available data for key beneficial species are summarized below.

| Species | Common Name | Guild | Test Type | Endpoint (48h) | Toxicity Classification | Source(s) |

| Apis mellifera | Honeybee | Pollinator | Acute Oral | LD50 > 30 µg a.i./bee | Low Toxicity | [1] |

| Apis mellifera | Honeybee | Pollinator | Acute Contact | LD50 > 100 µg a.i./bee | Low Toxicity | [1] |

| Aphidius rhopalosiphi | Parasitic Wasp | Parasitoid | Lab Residual | LR50 > 1000 g a.i./ha | Harmless (IOBC) | [3] |

| Typhlodromus pyri | Predatory Mite | Predator | Lab Residual | N/A | Low (Qualitative) | [3] |

Sublethal Effects

Beyond direct mortality, pesticides can induce sublethal effects that impair the fitness and efficacy of beneficial arthropod populations.[4] These effects can manifest as:

-

Reduced Fecundity: Lowered reproductive output (e.g., fewer eggs laid).

-

Behavioral Alterations: Changes in foraging, mating, or oviposition behaviors.[4] Repellency, for instance, can reduce the time a parasitoid spends on a treated plant, thereby lowering its pest control efficacy.[5]

-

Impaired Development: Delayed development or reduced survival of larval stages.

-

Reduced Longevity: Shortened adult lifespan.

Specific, peer-reviewed studies detailing the sublethal effects of this compound on beneficial insects and mites are currently scarce in the scientific literature. While the active ingredient's high selectivity at the target site suggests that significant physiological disruption is unlikely, further research is needed to fully characterize potential behavioral or reproductive impacts.

Experimental Protocols

The evaluation of a plant protection product's impact on non-target arthropods follows a tiered testing scheme established by international bodies like the International Organisation for Biological and Integrated Control (IOBC/WPRS) and the Organisation for Economic Co-operation and Development (OECD).[6][7][8][9]

Tier 1: Laboratory "Worst-Case" Testing

Initial testing is conducted in the laboratory under "worst-case" conditions, where organisms are exposed to fresh residues on inert surfaces like glass or quartz sand.[10] This provides a maximum exposure scenario to screen for potential hazards.

Methodology: Acute Toxicity Test on Aphidius rhopalosiphi (Based on IOBC/WPRS Guidelines)[11]

-

Test Units: Ventilated glass cages or plates are used.

-

Test Substance Preparation: this compound is dissolved in a suitable solvent (e.g., acetone) and diluted with water to create the desired test concentrations.

-

Application: The test substance is sprayed onto glass plates to achieve a uniform residue deposit corresponding to a specific field application rate (e.g., 1000 g a.i./ha). A water-treated control and a toxic reference standard are included.

-

Exposure: Once the residues are dry, adult parasitoid wasps (typically <48 hours old) are introduced into the test units.[12] A food source (e.g., a honey solution) is provided.

-

Test Conditions: The units are maintained in a controlled environment (e.g., 20±2°C, 60-90% RH, 16:8 L:D photoperiod).

-

Assessments:

-

Mortality: Assessed at 24 and 48 hours. Moribund individuals (incapable of coordinated movement) are counted as dead.[12]

-

Reproduction (Sublethal Endpoint): Surviving females from each treatment are transferred to untreated, aphid-infested plants. The number of resulting mummies (parasitized aphids) is counted after approximately 10-14 days to assess any impact on reproductive capacity.[11]

-

-

Data Analysis: Mortality data is corrected for control mortality using Abbott's formula. The LR50 (Lethal Rate causing 50% mortality) is calculated. The effect on reproduction (ER50) is also determined. Results are classified according to IOBC categories (e.g., <30% effect = Harmless).

Higher Tier: Aged Residue Testing

If a risk cannot be excluded from Tier 1 studies, higher-tier tests are conducted under more realistic conditions. Aged residue studies assess the toxicity of a pesticide over time as it degrades on a plant surface.[10]

Methodology: Aged Residue Test on Typhlodromus pyri (Based on IOBC/WPRS Guidelines)[13]

-

Plant Treatment: Potted plants (e.g., grapevines or bean plants) are sprayed with this compound at the maximum proposed field rate under semi-field conditions (outdoors, protected from rain).[10]

-

Residue Aging: The treated plants are maintained outdoors to allow natural degradation of the pesticide residues by sunlight and temperature.

-

Sampling: At specified intervals after treatment (e.g., 1, 3, 7, 14, and 28 days), leaves are collected from the plants.

-

Bioassay: The collected leaves are brought into the laboratory and used to construct test units. Predatory mites (T. pyri nymphs) are placed onto the treated leaf surfaces.[13]

-

Assessments: Mortality and sublethal effects (e.g., impact on egg-laying) are assessed over a 7-day exposure period.[13]

-

Data Analysis: The decline in toxicity over time is determined, often expressed as the time taken for the residue to cause less than 25% or 50% mortality (DT50 - Dissipation Time). This information helps define re-entry intervals for biological control agents after a field spray.

Role in Integrated Pest Management (IPM)

IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, and the use of resistant varieties. Chemical controls are used only when necessary and are selected to be the least disruptive to the ecosystem.

This compound's characteristics make it highly compatible with IPM programs:

-

Selectivity: Its low toxicity to key beneficial insects and mites allows it to be integrated with biological control programs.[1] By preserving populations of natural enemies, it helps maintain the agroecosystem's inherent pest suppression capabilities.

-

Resistance Management: this compound has a unique molecular structure that provides efficacy against fungal isolates that have developed resistance to other SDHI fungicides, making it a valuable tool for managing fungicide resistance.[1]

-

Broad-Spectrum Efficacy: Its effectiveness against a range of important diseases allows for targeted interventions without resorting to broader-spectrum chemicals that are more likely to harm non-target organisms.

Conclusion

This compound is a selective fungicide with a well-defined mode of action that inhibits mitochondrial respiration in target fungi. The available toxicological data from regulatory submissions indicate a low acute risk to key beneficial arthropods, including honeybees and parasitic wasps. This profile supports its use within modern IPM frameworks, where the conservation of beneficial species is paramount.

However, for researchers and drug development professionals, it is critical to note the scarcity of independent, peer-reviewed studies that quantitatively assess the full range of potential impacts. Specifically, there is a need for more publicly accessible data on its effects on a wider array of predators (e.g., Coccinellidae, Neuroptera) and detailed investigations into potential sublethal effects on arthropod behavior and reproductive fitness. Such research would provide a more complete and independently verifiable understanding of this compound's ecological profile and further solidify its role in sustainable agriculture.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. Advantageous properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound (Ref: IKF-5411) [sitem.herts.ac.uk]

- 4. The sublethal effects of pesticides on beneficial arthropods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cra.wallonie.be [cra.wallonie.be]

- 6. Guidelines to evaluate side-effects of plant protection products to non-target arthropods - IOBC-WPRS [iobc-wprs.org]

- 7. Pesticides and Beneficial Organisms - IOBC-WPRS [iobc-wprs.org]

- 8. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 9. oecd.org [oecd.org]

- 10. Non-Target Arthropods | Ecosystem Control | Eurofins Agroscience - Eurofins Scientific [eurofins.com]

- 11. fera.co.uk [fera.co.uk]

- 12. cra.wallonie.be [cra.wallonie.be]

- 13. Non-target arthropod testing with the predatory mite (Typhlodromus pyri) | ibacon GmbH [ibacon.com]

Isofetamid: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of the pure active ingredient, Isofetamid. The information is presented to support research, development, and formulation activities involving this broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide | [1][2] |

| CAS Number | 875915-78-9 | [1][3] |

| Molecular Formula | C₂₀H₂₅NO₃S | [1][2] |

| Molecular Weight | 359.48 g/mol | [1][2] |

| Melting Point | 103.5 - 105.0 °C | [1] |

| Boiling Point | Decomposes at temperatures above approximately 176°C without boiling. | [1] |

| Water Solubility | 5.33 mg/L at 20 °C | [1][2] |

| Vapor Pressure | 4.2 x 10⁻⁷ Pa at 25 °C | [1][2] |

| Octanol/Water Partition Coefficient (log P) | 2.5 | [1] |

| Appearance | White, crystalline powder with no discernible odor (at 99.9% purity). | [1] |

Mechanism of Action: Inhibition of Succinate Dehydrogenase

This compound's fungicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI). It specifically targets Complex II of the mitochondrial respiratory chain in fungi. By inhibiting the succinate dehydrogenase enzyme, this compound disrupts the electron transport chain, which is crucial for cellular respiration and energy (ATP) production. This ultimately leads to the cessation of fungal growth and development.[1][2][4]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound, based on internationally recognized guidelines.

Melting Point Determination (Capillary Method)

This protocol is adapted from OECD Guideline 102.

-

Preparation of the Sample: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is then sealed at one end. The sample is packed firmly to a height of approximately 3 mm.

-

Apparatus: A melting point apparatus consisting of a heated metal block with a calibrated thermometer or an automated instrument is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded. The melting range is reported. For a pure substance like this compound, a sharp melting point is expected.

-

Replicates: The determination is performed in triplicate to ensure accuracy.

Water Solubility (Column Elution Method)

This protocol is based on OECD Guideline 105 and is suitable for substances with low water solubility like this compound.

-

Preparation of the Column: A solid support material (e.g., glass beads or silica gel) is coated with an excess of this compound. This is achieved by dissolving the active ingredient in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated support is then packed into a column.

-

Apparatus: A thermostatically controlled column, a pump for delivering a constant flow of water, and a fraction collector are required.

-

Procedure: Distilled water is passed through the column at a slow, constant flow rate. The temperature is maintained at 20 ± 0.5 °C. The eluate is collected in successive fractions.

-

Analysis: The concentration of this compound in each fraction is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Equilibrium Determination: The concentration of this compound in the eluate will initially increase and then reach a plateau, indicating that a saturated solution is being eluted. The water solubility is calculated as the mean concentration of the fractions in the plateau region.

References

Isofetamid CAS Registry Number 875915-78-9

An In-depth Technical Guide to Isofetamid (CAS Registry Number: 875915-78-9)

Introduction

This compound (CAS RN: 875915-78-9) is a broad-spectrum fungicide belonging to the succinate dehydrogenase inhibitor (SDHI) class, as classified by the Fungicide Resistance Action Committee (FRAC) under code 7.[1][2][3] Developed by Ishihara Sangyo Kaisha, Ltd., it is chemically identified as N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide.[1][4] this compound represents a unique chemical group within the SDHIs, the phenyl-oxo-ethyl thiophene amides, and is notable for being the first halogen-free compound in this class marketed since 2000.[1][3][4]

This fungicide demonstrates high efficacy against a wide range of fungal pathogens, particularly those in the Ascomycetes group, such as Botrytis spp., Sclerotinia spp., and Monilinia spp.[1][3] Its mechanism of action involves the specific inhibition of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain.[3][5] A key characteristic of this compound is its effectiveness against fungal isolates that have developed resistance to other SDHI fungicides, which is attributed to its unique and flexible molecular structure.[3][5] It is utilized in integrated pest management (IPM) programs due to its favorable safety profile concerning beneficial insects and mites.[3]

Physicochemical Properties

The physical and chemical characteristics of pure, technical-grade this compound are summarized below.

| Property | Value | Reference |

| CAS Registry Number | 875915-78-9 | [2] |

| Molecular Formula | C₂₀H₂₅NO₃S | [2] |

| Molecular Weight | 359.48 g/mol | [2][6] |

| Appearance | White, crystalline powder | [2] |

| Melting Point | 103.5 – 105.0 °C | [2][6] |

| Vapor Pressure | 4.2 × 10⁻⁷ Pa at 25 °C | [2] |

| Water Solubility | 5.33 g/L at 20 °C | [6][7] |

| Octanol/Water Partition Coefficient (log P) | 2.5 | [2][8] |

Mechanism of Action

This compound's fungicidal activity stems from its role as a potent and specific inhibitor of succinate dehydrogenase (SDH), also known as Complex II, a critical enzyme in the mitochondrial electron transport chain (mETC) and the Krebs cycle.[3][5][9]

By binding to the ubiquinone-binding site of the SDH enzyme complex, this compound blocks the transfer of electrons from succinate to ubiquinone.[10] This inhibition has two primary consequences for the fungal cell:

-

Impaired Energy Production : The blockage of the mETC disrupts the production of ATP through oxidative phosphorylation, effectively starving the fungus of the energy required for growth and reproduction.[3][5][9]

-

Disruption of Biosynthesis : As a key enzyme in the Krebs cycle, SDH inhibition disrupts the synthesis of essential metabolites, including amino acids and lipids, which are vital for cellular functions.[3][5]

This compound is highly selective, efficiently inhibiting SDH activity in ascomycete fungi while having no significant impact on the corresponding enzymes in oomycetes, plants, or mammals, which accounts for its targeted fungicidal action and crop safety.[1][4][11]

References

- 1. Advantageous properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. iskweb.co.jp [iskweb.co.jp]

- 4. Biological properties of this compound, a new SDHI fungicide [jstage.jst.go.jp]

- 5. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 6. bg.cpachem.com [bg.cpachem.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. certisbelchim.co.uk [certisbelchim.co.uk]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain [mdpi.com]

- 11. Advantageous properties of a new fungicide, this compound [jstage.jst.go.jp]

Isofetamid's Impact on the Mitochondrial Respiratory Chain: A Technical Overview

Introduction

Isofetamid is a broad-spectrum fungicide classified within the Succinate Dehydrogenase Inhibitors (SDHIs) group, corresponding to FRAC (Fungicide Resistance Action Committee) code 7.[1][2][3] Developed by Ishihara Sangyo Kaisha, Ltd., it belongs to a novel chemical group known as phenyl-oxo-ethyl thiophene amides.[1][2] Its primary mode of action is the targeted disruption of fungal respiration by inhibiting the enzyme succinate dehydrogenase, a critical component of the mitochondrial respiratory chain.[1][3][4] This inhibition ultimately leads to the cessation of fungal growth and reproduction.[4] this compound is particularly effective against a wide range of fungi, especially those in the Ascomycota phylum.[1]

Core Mechanism of Action: Inhibition of Complex II

The mitochondrial respiratory chain is a series of protein complexes embedded in the inner mitochondrial membrane that generates the majority of cellular ATP through oxidative phosphorylation. Complex II, also known as succinate dehydrogenase (SDH), plays a unique dual role. It is a key enzyme in the Krebs cycle, where it catalyzes the oxidation of succinate to fumarate, and it is also an integral part of the electron transport chain, transferring electrons from succinate to ubiquinone (Coenzyme Q).[1][5]

This compound exerts its fungicidal effect by specifically binding to and inhibiting the succinate dehydrogenase enzyme at the ubiquinone-binding site (Q-site).[6] This blockage disrupts the electron flow from succinate to the rest of the respiratory chain. The consequences of this inhibition are twofold:

-

Impaired Energy Production: By halting the electron transport chain at Complex II, this compound severely curtails the production of ATP, the primary energy currency of the cell.[1][4]

-

Disruption of the Krebs Cycle: The inhibition of SDH causes a bottleneck in the Krebs cycle, leading to an accumulation of succinate and a deficit of essential metabolic intermediates required for the synthesis of amino acids and lipids.[1]

This dual impact on cellular respiration and metabolism effectively starves the fungal cell of energy and essential building blocks, inhibiting all stages of its life cycle.[1]

Quantitative Data: Inhibitory Potency

The efficacy of this compound has been quantified through various biochemical assays. The 50% inhibitory concentration (IC50) or effective concentration (EC50) values demonstrate its high potency against target fungal enzymes and organisms, as well as its selectivity.

| Target Enzyme/Organism | Fungal Species | Assay Type | IC50 / EC50 (µg/mL) | Reference Organism/Enzyme | IC50 / EC50 (µg/mL) |

| Succinate-cytochrome c oxidoreductase | Botrytis cinerea | Enzyme Activity | 0.0010 | Potato Mitochondria | No Inhibition |

| Mycelial Growth | Various Ascomycetes | Growth Inhibition | < 1.0 | Rat Mitochondria | No Inhibition |

| Mycelial Growth | Sclerotinia sclerotiorum | Growth Inhibition | 0.73 (Comparable to Boscalid) | Pythium aristosporum (Oomycete) | No Activity |

Data compiled from references[2][7].

The data clearly indicates that this compound is a potent inhibitor of succinate-cytochrome c oxidoreductase (Complexes II and III) activity in the target fungus Botrytis cinerea.[2] Furthermore, it effectively inhibits the mycelial growth of a broad range of ascomycetes fungi at very low concentrations.[2] Crucially, this compound shows high selectivity, with no inhibitory activity observed against mitochondria from oomycetes, plants (potato), or mammals (rat), confirming its specific action at the enzyme level.[2]

Experimental Protocols

The characterization of this compound's mode of action relies on standardized biochemical and microbiological assays.

Mitochondrial Isolation

A prerequisite for direct enzyme assays is the isolation of functional mitochondria from the target fungus.

-

Fungal Culture: The target fungus (e.g., Botrytis cinerea) is grown in a suitable liquid or solid medium to produce sufficient mycelia.

-

Homogenization: The harvested mycelia are washed and then mechanically disrupted in an ice-cold isolation buffer. This buffer typically contains osmotic stabilizers (e.g., mannitol), chelating agents (EDTA), and buffering agents (e.g., HEPES) to maintain mitochondrial integrity.

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps. A low-speed spin (e.g., 5,000 rpm for 10 min) pellets cell debris, while a subsequent high-speed spin of the supernatant pellets the mitochondria.[8]

-

Washing: The mitochondrial pellet is washed with the isolation buffer to remove cytosolic contaminants.

Succinate Dehydrogenase (Complex II) Activity Assay

The inhibitory effect of this compound on SDH is measured by monitoring enzyme activity in the presence of varying concentrations of the compound. A common method is a colorimetric assay.

-

Reaction Mixture: Isolated mitochondria are suspended in an assay buffer. The mixture includes a substrate for Complex II (succinate) and an artificial electron acceptor, such as 2,6-dichlorophenol-indophenol (DCPIP) or a tetrazolium salt (e.g., MTT), which changes color upon reduction.[9][10]

-

Inhibitor Addition: The reaction is initiated in the presence of this compound (dissolved in a solvent like DMSO) or a solvent control.

-

Measurement: The rate of the color change, which is proportional to the rate of electron transfer and thus SDH activity, is measured over time using a spectrophotometer.[11]

-

Data Analysis: The percentage of inhibition is calculated relative to the control. The IC50 value is determined by plotting the inhibition percentage against the logarithm of the this compound concentration.

Selectivity and Resistance Profile

A key advantage of this compound is its high selectivity for fungal SDH over that of other organisms. Studies have shown it does not inhibit SDH activity in mitochondria from oomycetes, plants, or mammals, which accounts for its high safety profile for crops and non-target organisms.[2][12]

Furthermore, this compound possesses a unique flexible molecular structure.[1] This flexibility is hypothesized to allow it to bind effectively to the SDH enzyme even in fungal isolates that have developed mutations conferring resistance to other, more rigid SDHI fungicides.[1] Research has confirmed that this compound can control numerous isolates with confirmed resistance to other SDHIs, including common mutations like SdhB H272R and H272Y.[1]

This compound is a highly effective and selective fungicide that acts through the targeted inhibition of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain. By binding to the Q-site of the enzyme, it disrupts both ATP synthesis and key metabolic pathways, leading to the cessation of fungal growth. Its potent inhibitory activity, confirmed by low IC50 values, is highly specific to target fungi. The unique molecular structure of this compound also provides an advantage in managing fungal populations that have developed resistance to other SDHI fungicides, making it a valuable tool in modern crop protection strategies.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. Advantageous properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fao.org [fao.org]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. Mitochondrial Complex II Dysfunction Can Contribute Significantly to Genomic Instability after Exposure to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological properties of this compound, a new SDHI fungicide [jstage.jst.go.jp]

Isofetamid: A Technical Guide to its Classification and Mechanism within FRAC Code 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isofetamid is a broad-spectrum fungicide classified under the Fungicide Resistance Action Committee (FRAC) Code 7.[1][2][3] This group comprises fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5][6] Developed by Ishihara Sangyo Kaisha, Ltd., this compound represents a significant advancement in the management of fungal pathogens, particularly those belonging to the Ascomycetes and Deuteromycetes groups.[4] Its unique chemical structure, a phenyl-oxo-ethyl thiophene amide, distinguishes it from other SDHIs and confers a high degree of efficacy, even against fungal strains that have developed resistance to other fungicides in the same class.[1][2] This document provides a detailed technical overview of this compound's properties, mechanism of action, and its standing within the FRAC 7 group.

Mechanism of Action: Inhibition of Mitochondrial Respiration

Fungicides within FRAC code 7, including this compound, function by disrupting the fungal mitochondrial respiratory chain at Complex II, also known as succinate dehydrogenase (SDH).[1][5][7] This enzyme is a critical component of cellular respiration, playing a dual role in both the tricarboxylic acid (TCA) cycle and the electron transport chain.

By specifically inhibiting the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[1][7] This inhibition has two primary consequences for the fungal cell:

-

Impaired Energy Production: The blockage of the electron transport chain curtails the production of adenosine triphosphate (ATP), the primary energy currency of the cell.[1][7]

-

Disruption of Metabolic Pathways: The inhibition of the TCA cycle prevents the synthesis of essential metabolites, including amino acids and lipids, which are vital for cellular function and growth.[1][7]

This compound's action is highly selective, showing potent inhibition of SDH in ascomycetes fungi while having no significant impact on the corresponding enzymes in oomycetes, plants, or mammals.[2][3][8]

Figure 1: Site of action of this compound in the mitochondrial respiratory chain.

Quantitative Data Summary

The efficacy of this compound has been quantified against a range of fungal pathogens and in its inhibitory action on the target enzyme.

Table 1: In Vitro Fungicidal Activity of this compound against Various Ascomycetes

| Fungal Species | EC₅₀ (µg/mL) |

|---|---|

| Alternaria spp. | <1 |

| Botrytis spp. | <1 |

| Claviceps virens | <1 |

| Cochliobolus miyabeanus | <1 |

| Corynespora cassiicola | <1 |

| Monilinia mali | <1 |

| Mycosphaerella melonis | <1 |

| Sclerotinia spp. | <1 |

Source: Data compiled from mycelial growth inhibition tests.[2]

Table 2: Inhibitory Effects of this compound on Botrytis cinerea Infection Processes

| Infection Stage | EC₅₀ (µg/mL) |

|---|---|

| Conidial Germination | 0.4 |

| Germ Tube Elongation | 0.02 |

| Appressorium Formation | 0.04 |

| Mycelial Growth | 0.006 |

Source: Data from in vitro assays on the infection cycle of B. cinerea.[2]

Table 3: Inhibition of Mitochondrial Respiration by this compound

| Enzyme Complex Assayed | Target Organism | I₅₀ (µg/mL) |

|---|---|---|

| Succinate-cytochrome c oxidoreductase (Complex II & III) | Botrytis cinerea | 0.0010 |

| Succinate Dehydrogenase (Complex II) | Botrytis cinerea | Efficiently Inhibited |

Source: Respiratory enzyme assays using mitochondria isolated from B. cinerea.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the characterization of this compound's fungicidal properties.

1. Antifungal Spectrum Assay (Mycelial Growth Inhibition Test)

-

Objective: To determine the range of fungal species susceptible to this compound and quantify its potency (EC₅₀).

-

Methodology:

-

A technical-grade active ingredient of this compound is dissolved in dimethyl sulfoxide (DMSO).

-

The this compound solution is incorporated into a suitable growth medium, such as potato sucrose agar (PSA), at various concentrations.

-

Mycelial plugs from actively growing cultures of test fungi are placed onto the center of the amended agar plates.

-

Plates are incubated at a controlled temperature (e.g., 20°C) for a specified period.

-

The diameter of the fungal colony is measured, and the percentage of growth inhibition relative to a DMSO-only control is calculated.

-

EC₅₀ values are determined by probit analysis of the dose-response data.[2]

-

2. Succinate Dehydrogenase (Complex II) Inhibition Assay

-

Objective: To confirm the specific inhibitory action of this compound on the succinate dehydrogenase enzyme.

-

Methodology:

-

Mitochondria Isolation: Mitochondria are isolated from the target fungus (e.g., Botrytis cinerea) as well as from non-target organisms (e.g., potato, rat liver) through differential centrifugation of homogenized tissues.[2]

-

Enzyme Assay: The activity of succinate-cytochrome c oxidoreductase (Complexes II and III) is measured spectrophotometrically by monitoring the reduction of cytochrome c.

-

The reaction mixture contains isolated mitochondria, a buffer solution, potassium cyanide (to inhibit Complex IV), cytochrome c, and varying concentrations of this compound or a known inhibitor like boscalid.

-

The reaction is initiated by the addition of succinate.

-

To isolate the effect on Complex II, the activity of succinate dehydrogenase can be measured directly using an artificial electron acceptor.

-

The concentration of this compound that causes 50% inhibition of enzyme activity (I₅₀) is calculated.[2]

-

Figure 2: Simplified workflow for determining the EC₅₀ of this compound.

Chemical Structure and Resistance Management

This compound's chemical structure is N-[1,1-dimethyl-2-(4-isopropoxy-o-tolyl)-2-oxoethyl]-3-methylthiophene-2-carboxamide.[2][3] A key feature of this compound is its unique phenyl-oxo-ethyl thiophene amide moiety.[1][2] This structure imparts a notable flexibility to the molecule.

This molecular flexibility is hypothesized to be a crucial factor in its ability to control fungal isolates that have developed resistance to other SDHI fungicides.[1] Resistance to SDHIs often arises from point mutations in the genes encoding the subunits of the SDH enzyme, such as SdhB. These mutations can alter the shape of the fungicide's binding pocket, reducing the efficacy of more rigid SDHI molecules. Research has indicated that this compound can still fit effectively into the mutated binding pockets of common resistant isolates (e.g., SdhB H272R and H272Y), allowing it to maintain its inhibitory activity.[1][7]

Figure 3: Hierarchical classification of this compound within the FRAC system.

This compound is a highly effective, broad-spectrum fungicide firmly classified within FRAC Code 7. Its mechanism of action, the inhibition of succinate dehydrogenase, is characteristic of this group. However, its novel chemical structure provides a distinct advantage in managing fungal populations, including those resistant to other SDHIs. The quantitative data on its efficacy and specific inhibitory action, supported by detailed experimental protocols, underscore its value as a tool in integrated pest management programs. Its high selectivity for fungal pathogens further enhances its favorable profile for crop and environmental safety.

References

- 1. iskweb.co.jp [iskweb.co.jp]

- 2. Advantageous properties of a new fungicide, this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological properties of this compound, a new SDHI fungicide [jstage.jst.go.jp]

- 4. fao.org [fao.org]

- 5. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]

- 6. Crop Protection Network [cropprotectionnetwork.org]

- 7. This compound: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 8. Advantageous properties of a new fungicide, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of Isofetamid Residues in Crops

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Isofetamid residues in various agricultural commodities. The protocols are designed for use in regulatory monitoring, food safety assessment, and research environments.

Overview of Analytical Approach

The determination of this compound residues in complex crop matrices is most effectively achieved using a combination of a robust sample preparation technique followed by sensitive and selective instrumental analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and versatile sample preparation approach for pesticide residue analysis.[1] Subsequent analysis by Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides the necessary sensitivity and selectivity for accurate quantification at low residue levels.[1][2]

Key Analytical Steps:

-

Sample Homogenization: Achieving a representative and uniform sample is critical for accurate results.

-

Extraction: this compound residues are extracted from the crop matrix using an organic solvent, typically acetonitrile.

-

Cleanup: The crude extract is purified to remove interfering matrix components using dispersive solid-phase extraction (d-SPE).

-

Instrumental Analysis: The purified extract is analyzed by UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection.

Quantitative Data Summary

The following tables summarize the performance of the analytical method for this compound in various crop matrices.

Table 1: Method Performance for this compound in Cereals

| Crop Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) (mg/kg) |

| Cereals | 0.01 | 84.8 - 100.3 | < 10.6 | 0.01[1] |

| 0.1 | 84.8 - 100.3 | < 10.6 | 0.01[1] | |

| 0.5 | 84.8 - 100.3 | < 10.6 | 0.01[1] |